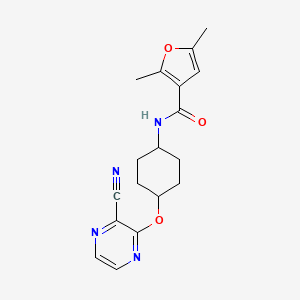

N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2,5-dimethylfuran-3-carboxamide

Description

Properties

IUPAC Name |

N-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]-2,5-dimethylfuran-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O3/c1-11-9-15(12(2)24-11)17(23)22-13-3-5-14(6-4-13)25-18-16(10-19)20-7-8-21-18/h7-9,13-14H,3-6H2,1-2H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWTBWWQRGREOSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NC2CCC(CC2)OC3=NC=CN=C3C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2,5-dimethylfuran-3-carboxamide typically involves multi-step organic synthesis. Common starting materials include 3-cyanopyrazine, 4-hydroxycyclohexane, and 2,5-dimethylfuran-3-carboxylic acid. Key steps in the synthesis might involve:

Nucleophilic substitution: to attach the 3-cyanopyrazine moiety.

Esterification: or amide formation to link the furan and cyclohexyl groups.

Industrial Production Methods

In an industrial setting, this compound can be synthesized using automated synthesis machines under strictly controlled conditions to ensure high purity and yield. The reaction conditions typically involve:

Precise temperature control.

Use of high-purity reagents.

Advanced purification techniques like HPLC (High-Performance Liquid Chromatography).

Chemical Reactions Analysis

Types of Reactions

N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2,5-dimethylfuran-3-carboxamide can undergo various chemical reactions, such as:

Oxidation and reduction reactions: : Transformations involving changes in the oxidation state of its components.

Substitution reactions: : Particularly nucleophilic substitutions due to the presence of reactive functional groups.

Common Reagents and Conditions

Oxidizing agents: : Such as potassium permanganate or chromium trioxide for oxidation reactions.

Reducing agents: : Like lithium aluminum hydride for reduction reactions.

Nucleophiles: : Including ammonia or amines for substitution reactions.

Major Products Formed

The products depend on the specific reactions and conditions, but common transformations might include:

Hydrolyzed products: from nucleophilic substitutions.

Oxidized derivatives: of the pyrazine or furan ring systems.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules due to its reactivity and functional group diversity.

Biology

In biological research, N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2,5-dimethylfuran-3-carboxamide can act as a molecular probe for studying receptor-ligand interactions or as a precursor for synthesizing biologically active derivatives.

Medicine

In medicine, its derivatives could potentially serve as therapeutic agents, especially if they exhibit properties such as enzyme inhibition or receptor modulation.

Industry

In industry, this compound can be used in the development of novel materials or as an intermediate in the synthesis of agrochemicals or pharmaceuticals.

Mechanism of Action

N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2,5-dimethylfuran-3-carboxamide exerts its effects through various mechanisms:

Binding to molecular targets: : Such as enzymes or receptors, altering their activity.

Pathway modulation: : Interfering with biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

N-((1r,4r)-4-((3-cyano-6-methylpyrazin-2-yl)oxy)cyclohexyl)-2,5-dimethylfuran-3-carboxamide: .

N-((1r,4r)-4-((3-cyano-5-bromopyrazin-2-yl)oxy)cyclohexyl)-2,5-dimethylfuran-3-carboxamide: .

Unique Attributes

What sets N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2,5-dimethylfuran-3-carboxamide apart is its specific combination of functional groups which might offer unique reactivity and interaction profiles compared to its analogs.

This compound serves as a fascinating subject for scientific investigation with potential applications that span across multiple fields. Its complexity not only provides opportunities for chemical innovation but also challenges researchers to explore new synthetic methods and applications.

Biological Activity

N-((1R,4R)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2,5-dimethylfuran-3-carboxamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a complex structure that may interact with various biological targets, influencing several metabolic pathways. This article reviews the current understanding of its biological activity, including synthesis methods, pharmacological evaluations, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 342.4154 g/mol. The compound is characterized by a cyclohexyl group linked to a cyanopyrazinyl ether and a dimethylfuran carboxamide moiety.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 342.4154 g/mol |

| CAS Number | 2034203-74-0 |

Synthesis Methods

The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:

- Formation of Cyclohexyl Group : Hydrogenation of aromatic precursors to form cyclohexane derivatives.

- Introduction of Cyanopyrazinyl Ether : Condensation reactions involving appropriate pyrazine derivatives.

- Attachment of Dimethylfuran Carboxamide : Coupling reactions to introduce the furan moiety.

These synthetic routes are designed to achieve high yields and purity levels while maintaining the integrity of the compound's structure.

Preliminary studies indicate that this compound exhibits several promising biological activities:

1. Antimicrobial Activity : Research has suggested potential antimicrobial properties against various pathogens. The mechanism may involve disruption of microbial cell walls or inhibition of essential metabolic pathways.

2. Antioxidant Properties : The compound has shown significant antioxidant activity, which may be attributed to its ability to scavenge reactive oxygen species (ROS). This property is crucial for protecting cells from oxidative stress.

3. Enzyme Inhibition : Studies have indicated that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, it could potentially act as a tyrosinase inhibitor, which is relevant in skin pigmentation disorders.

Case Studies and Research Findings

Several research studies have explored the biological effects of similar compounds with structural similarities to this compound:

- Tyrosinase Inhibition : A study on cinnamamide derivatives revealed potent tyrosinase inhibitory activity (IC50 values ranging from 1.03 µM to 5.21 µM), suggesting that similar mechanisms could be explored for the target compound .

- Antioxidant Effects : Compounds containing the β-phenyl-α,β-unsaturated carbonyl scaffold exhibited strong antioxidant effects alongside their anti-melanogenic properties . This suggests that the target compound might also possess similar dual functionalities.

Q & A

Q. What are the critical parameters for optimizing the synthesis of N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2,5-dimethylfuran-3-carboxamide?

The synthesis of this compound involves multi-step organic reactions requiring precise control of:

- Temperature : Reactions often proceed optimally between 60–80°C to balance reactivity and side-product formation .

- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethers (THF) improve cyclization efficiency .

- Reaction time : Extended times (12–24 hrs) are needed for coupling reactions involving sterically hindered groups like the cyclohexyl ether .

- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) may be used for cross-coupling steps, though evidence-specific protocols are lacking .

Q. How can the structural integrity of this compound be validated post-synthesis?

A combination of spectroscopic and analytical techniques is essential:

- NMR spectroscopy : ¹H/¹³C NMR confirms the presence of the cyclohexyl ether (δ 3.5–4.5 ppm) and furan carboxamide (δ 6.0–7.5 ppm) .

- Mass spectrometry (HRMS) : Validates molecular weight (expected m/z ~342.4 for [M+H]⁺) and detects impurities .

- X-ray crystallography : Resolves stereochemistry of the (1r,4r)-cyclohexyl configuration, critical for biological activity .

Q. What preliminary assays are recommended to screen its biological activity?

- In vitro cytotoxicity : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–50 µM .

- Enzyme inhibition : Screen against kinases (e.g., EGFR, VEGFR) due to the pyrazine moiety’s ATP-mimetic potential .

- Molecular docking : Prioritize targets by simulating interactions with the cyanopyrazine group, which may bind to hydrophobic enzyme pockets .

Advanced Research Questions

Q. How do electronic effects of substituents influence its pharmacological profile?

The compound’s electron-withdrawing cyanopyrazine and electron-donating dimethylfuran create a dipole moment that affects:

- Membrane permeability : LogP calculations (~2.5) suggest moderate lipophilicity, but the polar pyrazine may reduce blood-brain barrier penetration .

- Target binding : Quantum mechanical modeling reveals the cyanopyrazine’s nitrile group forms hydrogen bonds with catalytic lysine residues in kinases, enhancing inhibitory potency .

- Metabolic stability : The furan ring is susceptible to oxidative degradation by CYP450 enzymes, necessitating prodrug strategies .

Q. What challenges arise in scaling up synthesis, and how can they be mitigated?

Key challenges include:

- Regioselectivity : Competing O- vs. N-alkylation during pyrazine functionalization. Use bulky bases (e.g., KOtBu) to favor O-alkylation .

- By-product formation : Impurities from incomplete cyclohexyl ring oxidation. Purify via flash chromatography (silica gel, ethyl acetate/hexane) .

- Yield optimization : Microwave-assisted synthesis reduces reaction times (e.g., 2 hrs vs. 24 hrs) and improves yields by 15–20% .

Q. How can pharmacokinetic properties be evaluated in preclinical studies?

- Solubility : Use shake-flask method in PBS (pH 7.4); expected solubility <10 µg/mL due to hydrophobic cyclohexyl group .

- Plasma stability : Incubate with mouse/human plasma (37°C, 24 hrs) and quantify degradation via HPLC .

- Metabolite identification : LC-MS/MS analysis after hepatic microsome incubation detects furan ring oxidation products .

Q. How should contradictory data on biological activity be interpreted?

Discrepancies often arise from:

- Structural analogs : Substituting dimethylfuran with thiophene (as in ) alters electronic properties, reducing anticancer activity but enhancing antimicrobial effects .

- Assay conditions : Varying ATP concentrations in kinase assays (10 µM vs. 1 mM) can mask IC₅₀ differences .

- Cell line variability : HeLa cells may overexpress efflux pumps (e.g., P-gp), reducing compound efficacy compared to MCF-7 .

Q. What computational tools are suitable for modeling its interactions with biological targets?

- Molecular dynamics (MD) simulations : Simulate binding to EGFR (PDB: 1M17) over 100 ns to assess stability of the cyanopyrazine-kinase interaction .

- Density Functional Theory (DFT) : Calculate Fukui indices to predict reactive sites for metabolic modification .

- ADMET prediction : Use SwissADME or ADMETlab to estimate absorption and toxicity profiles preemptively .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.